molecular formula C24H19ClN4O2S B3925728 3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B3925728
M. Wt: 463.0 g/mol
InChI Key: PYVFQLZFEDMYKO-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a chlorinated methylphenyl group, and a furyl group

Preparation Methods

The synthesis of 3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the triazino-benzoxazepine core, followed by the introduction of the allylsulfanyl, chlorinated methylphenyl, and furyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds, such as other triazino-benzoxazepines or compounds with similar functional groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its specific applications and effects. Similar compounds include:

This detailed article provides an overview of the compound this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[5-(5-chloro-2-methylphenyl)furan-2-yl]-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-3-12-32-24-27-23-21(28-29-24)16-6-4-5-7-18(16)26-22(31-23)20-11-10-19(30-20)17-13-15(25)9-8-14(17)2/h3-11,13,22,26H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFQLZFEDMYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C3NC4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 2
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 3
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 4
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 5
Reactant of Route 5
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 6
3-(Allylsulfanyl)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

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